6-(Aminomethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound characterized by the presence of an aminomethyl group, a trifluoromethyl group, and a pyridine ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(aminomethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a pyridine derivative followed by the introduction of the aminomethyl and carbonitrile groups. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
6-(Aminomethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aminomethyl group can form hydrogen bonds with biological targets, while the carbonitrile group can participate in various chemical reactions within the cell. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
5-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the carbonitrile group.
2-(Aminomethyl)pyridine: Similar structure but lacks the trifluoromethyl and carbonitrile groups.
5-(Aminomethyl)-2-chloropyridine: Similar structure but contains a chlorine atom instead of the trifluoromethyl group.
Uniqueness: 6-(Aminomethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the aminomethyl and carbonitrile groups provide additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C8H6F3N3 |
---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
6-(aminomethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-1-6(3-12)14-7(2-5)4-13/h1-2H,3,12H2 |
InChI Key |
YBYCOCSOTCLTEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.